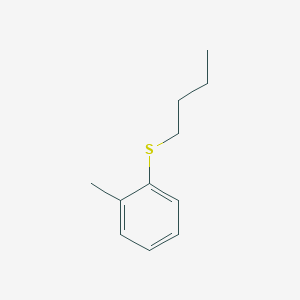

Sulfide, butyl o-tolyl

Description

Significance of Organosulfur Compounds in Contemporary Chemical Sciences

Organosulfur compounds are integral to numerous scientific disciplines, a fact attributable to the unique chemical properties of the sulfur atom. nih.govmdpi.com Its ability to exist in various oxidation states and form diverse bonding arrangements contributes to the wide range of functionalities and reactivities observed in these molecules. nih.govmdpi.com

In the realm of synthetic organic chemistry, organosulfur compounds are indispensable tools for the construction of complex molecules. jst.go.jpyoutube.com Sulfides, also known as thioethers, are key intermediates in a variety of chemical transformations. jmchemsci.com Their utility stems from the nucleophilicity of the sulfur atom and the ability of the sulfide (B99878) group to be oxidized to sulfoxides and sulfones, which are themselves valuable synthetic intermediates. youtube.comjchemrev.com These transformations are crucial for the formation of carbon-carbon bonds and the introduction of other functional groups. jst.go.jp The development of efficient methods for synthesizing sulfides, such as the reaction of aryl disulfides with alkyl halides, is an active area of research. organic-chemistry.org Furthermore, visible light photoredox catalysis has emerged as a modern technique for the synthesis of aryl sulfides. nih.gov

The influence of organosulfur compounds extends into materials science, where they are components of innovative materials. For instance, polythiophenes, which are polymers containing thiophene (B33073) rings (a sulfur-containing heterocycle), exhibit electrical conductivity, making them valuable in the development of organic electronics. britannica.com Polysulfones are another class of sulfur-containing polymers known for their high performance and are used in applications such as the transparent face shields worn by astronauts. britannica.comyoutube.com The unique properties of the carbon-sulfur bond also play a role in the creation of self-assembled monolayers and other nanoscale structures. britannica.com

The presence of sulfur is a common feature in a vast number of biologically active molecules, making organosulfur compounds a focal point of medicinal chemistry research. jmchemsci.comfrontiersin.org Many pharmaceuticals owe their therapeutic effects to the presence of a sulfur atom within their molecular structure. jmchemsci.com For example, the penicillins and cephalosporins are life-saving antibiotics that contain a sulfur atom in their core structure. wikipedia.orgyoutube.com Sulfonamides, or "sulfa drugs," represent another important class of antibacterial agents. wikipedia.org Research has shown that thioethers exhibit a broad range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. taylorandfrancis.comjmchemsci.com The antioxidant properties of certain organosulfur compounds are also of significant interest, with many acting as activators of the Nrf2 signaling pathway, which helps protect cells from oxidative stress. nih.govmdpi.com

Organosulfur compounds have a long and significant history in agriculture, with elemental sulfur being one of the oldest known fungicides. tandfonline.com Today, approximately 30% of modern agrochemicals contain at least one sulfur atom. tandfonline.comresearchgate.net These compounds can act as the active ingredient (pharmacophore), be part of a prodrug that releases the active substance, or be used to fine-tune the physicochemical properties of the agrochemical. researchgate.net Thioethers and other sulfur-containing functional groups are found in a variety of fungicides, herbicides, and insecticides. researchgate.netresearchgate.net The development of new and more effective agrochemicals often involves the synthesis and evaluation of novel organosulfur compounds. researchgate.net

General Structural Classification and Principles of Sulfide Nomenclature

Sulfides, also referred to as thioethers, are the sulfur analogues of ethers and possess the general structure R-S-R', where R and R' are organic substituents and are not hydrogen. wikipedia.orgiupac.org When one substituent is an aryl group (an aromatic ring) and the other is an alkyl group (a non-aromatic carbon chain), the compound is classified as an aryl alkyl sulfide.

The nomenclature of sulfides is governed by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). chemistrysteps.comjove.com For simple sulfides, common names are often used, where the names of the two groups attached to the sulfur atom are listed in alphabetical order followed by the word "sulfide". chemistrysteps.comjove.com

For more complex structures, systematic IUPAC nomenclature is employed. In this system, the larger of the two organic groups is considered the parent alkane, and the smaller group along with the sulfur atom is named as an "alkylthio" or "alkylsulfanyl" substituent. chemistrysteps.comvaia.com For example, in the case of "Sulfide, butyl o-tolyl," the butyl group is the alkyl substituent and the o-tolyl group (a methyl-substituted benzene (B151609) ring) is the aryl substituent.

Overview of Aryl Alkyl Sulfide Research Trajectories

Research into aryl alkyl sulfides is multifaceted, driven by their utility as synthetic intermediates and their potential applications in various fields. vulcanchem.com Synthetic chemists are continually developing new and more efficient methods for their preparation. organic-chemistry.orgnih.govresearchgate.netbeilstein-journals.org This includes the use of various catalysts and reaction conditions to achieve high yields and selectivity.

In medicinal and agrochemical research, the synthesis of novel aryl alkyl sulfides is a key strategy for discovering new bioactive compounds. ontosight.ai By systematically modifying the structure of the aryl and alkyl groups, researchers can explore how these changes affect the biological activity of the molecule. This structure-activity relationship (SAR) analysis is a fundamental aspect of drug and pesticide discovery.

Furthermore, the physical and chemical properties of aryl alkyl sulfides are of interest in materials science. The nature of the aryl and alkyl groups can influence properties such as boiling point, solubility, and thermal stability, which are important considerations for their potential use in various materials. ontosight.ai

Historical Developments in Sulfide Chemistry

The study of organosulfur compounds, including sulfides, has a rich history dating back to the 19th century, with foundational work on their synthesis and characterization laid by chemists such as Victor Meyer and Wilhelm Steinkopf. numberanalytics.com For many years, the synthesis of aryl sulfides relied on methods like nucleophilic aromatic substitution, which often required harsh reaction conditions and had limited scope. nih.gov

A significant breakthrough in the synthesis of aryl sulfides occurred in 1978 when Migita reported the first palladium-catalyzed thiation of aryl halides. nih.gov This marked a pivotal moment, introducing the use of transition metal catalysis for C-S bond formation and opening the door for milder and more versatile synthetic routes. nih.gov Following this discovery, research in the late 20th century focused heavily on expanding the utility of transition metal catalysts. The development of various catalytic systems, particularly those using palladium with bidentate phosphine (B1218219) ligands, became a major theme. nih.gov

In addition to cross-coupling reactions, other classical methods were refined and explored. The Ullman coupling, traditionally used for C-O and C-N bond formation, was adapted for synthesizing alkyl aryl sulfides by reacting arenethiols with alkyl halides. tandfonline.com Researchers also investigated the cleavage of disulfide (S-S) bonds and the reduction of sulfoxides as alternative pathways to access sulfides. tandfonline.comtandfonline.com An article published in 1981 detailed the fragmentation of aryl alkyl sulfides, indicating a growing interest in the reactivity and potential applications of these molecules. acs.org These historical developments established a fundamental toolkit for sulfide synthesis that continues to be built upon today.

Current Research Imperatives and Future Directions

The 21st century has seen a continued and intensified effort to develop new and improved methods for aryl alkyl sulfide synthesis. tandfonline.comtandfonline.com A primary imperative is the creation of more efficient, sustainable, and atom-economical protocols. Researchers are exploring a diverse range of new catalytic systems beyond palladium, with nickel catalysis emerging as a promising alternative, for instance, in aryl exchange reactions. acs.org The development of procedures that utilize readily available starting materials, such as the conversion of alcohols and 2-sulfanylbenzothiazole into alkyl aryl sulfides via oxidation-reduction condensation, is a key area of focus. oup.com

Current research also emphasizes expanding the functional group tolerance and overcoming long-standing challenges. One such challenge is the unpleasant odor of thiols, which are common starting materials. researchgate.net Developing odorless thiol surrogates or thiol-free synthetic routes is an active area of investigation to improve the practicality and environmental friendliness of sulfide synthesis. acs.orgresearchgate.net

Looking forward, the future of sulfide chemistry is pointed in several exciting directions:

Advanced Materials: Sulfides are being explored for their use in materials science, particularly in the development of conducting polymers and other novel sulfur-containing materials. numberanalytics.comnumberanalytics.com The unique electronic properties of the sulfur atom make these compounds attractive for applications in electronics and energy storage. numberanalytics.com

Medicinal Chemistry: The prevalence of the sulfide moiety in biologically active molecules ensures continued interest in their synthesis and derivatization. tandfonline.comnih.gov Future work will likely focus on creating complex sulfide-containing molecules as potential new therapeutics. numberanalytics.com

Catalysis and Synthesis: The development of novel synthetic methodologies remains a core pursuit. numberanalytics.com This includes exploring new types of reactions, such as solvothermal and mechanochemical synthesis, and designing highly selective and active catalysts for C-S bond formation. tandfonline.comnumberanalytics.com

Biological Probes: The role of sulfur compounds in biology, such as hydrogen sulfide (H₂S) as a gaseous signaling molecule, has spurred research into new detection methods. ekb.egnih.gov Future research will involve designing highly sensitive and selective fluorescent probes to better understand the physiological and pathological roles of sulfur-containing species in living organisms. nih.gov

Table 2: Selected Modern Synthetic Methods for Aryl Alkyl Sulfides

| Method | Catalyst/Reagent | Key Features |

| Cross-Coupling | Palladium or Nickel complexes | High efficiency and functional group tolerance for coupling thiols with aryl halides. nih.govacs.org |

| Cleavage of Disulfides | Indium(I) iodide or Triphenylphosphine | Provides access to sulfides from stable disulfide precursors. tandfonline.comtandfonline.com |

| Reduction of Sulfoxides | Triflic anhydride/Potassium iodide | Deoxygenation of sulfoxides to form the corresponding sulfide. tandfonline.com |

| Use of Sulfur Sources | Carbon disulfide | Allows for the synthesis of sulfides without using traditional thiol reagents. tandfonline.com |

| Oxidation-Reduction Condensation | Phenyl diphenylphosphinite/Benzoquinone | Converts alcohols directly to sulfides with inversion of stereochemistry. oup.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

15560-99-3 |

|---|---|

Molecular Formula |

C11H16S |

Molecular Weight |

180.31 g/mol |

IUPAC Name |

1-butylsulfanyl-2-methylbenzene |

InChI |

InChI=1S/C11H16S/c1-3-4-9-12-11-8-6-5-7-10(11)2/h5-8H,3-4,9H2,1-2H3 |

InChI Key |

RNLYLNHPQLCRFI-UHFFFAOYSA-N |

SMILES |

CCCCSC1=CC=CC=C1C |

Canonical SMILES |

CCCCSC1=CC=CC=C1C |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of Aryl Alkyl Sulfides

Established Methodologies for Sulfide (B99878) Synthesis

The construction of the sulfide linkage in butyl o-tolyl sulfide relies on the strategic formation of a bond between the sulfur atom and either the butyl or the o-tolyl group. The primary approaches involve nucleophilic substitution pathways or metal-mediated catalysis.

Nucleophilic substitution reactions represent a foundational approach to sulfide synthesis. These methods typically involve the reaction of a sulfur-based nucleophile with a carbon-based electrophile.

The Williamson synthesis, traditionally known for ether formation, is readily adapted for the synthesis of thioethers (sulfides). This method proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comwikipedia.org In the context of synthesizing butyl o-tolyl sulfide, the reaction involves an o-tolylthiolate anion acting as the nucleophile, which attacks a primary alkyl halide, such as 1-bromobutane.

The first step is the deprotonation of o-toluenethiol using a strong base, such as sodium hydride (NaH), to generate the highly nucleophilic sodium o-tolylthiolate. This thiolate then attacks the electrophilic carbon atom of the butyl halide in a concerted, single-step mechanism, displacing the halide leaving group and forming the desired sulfide. wikipedia.org For an efficient SN2 reaction, primary alkyl halides are preferred, as secondary and tertiary halides are prone to undergo competing elimination reactions, which would reduce the yield of the target sulfide. masterorganicchemistry.com

Table 1: Representative Conditions for Williamson-Type Synthesis of Butyl o-Tolyl Sulfide

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Temperature | Product |

| o-Toluenethiol | 1-Bromobutane | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 25-60°C | Butyl o-tolyl sulfide |

| o-Toluenethiol | 1-Iodobutane | Potassium Carbonate (K₂CO₃) | Acetonitrile (CH₃CN) | Reflux | Butyl o-tolyl sulfide |

Thiourea (B124793) serves as a convenient and odorless sulfur source for the synthesis of thiols, which are immediate precursors to sulfides. This two-step approach begins with the reaction of an alkyl or aryl halide with thiourea to form a stable, crystalline S-substituted isothiouronium salt. For the synthesis of butyl o-tolyl sulfide, one could start with o-tolyl chloride.

Table 2: Two-Step Sulfide Synthesis via Thiourea Intermediate

| Step | Reactants | Reagents | Intermediate/Product |

| 1. Isothiouronium Salt Formation | o-Tolyl chloride, Thiourea | Ethanol (solvent) | S-(o-tolyl)isothiouronium chloride |

| 2. Hydrolysis & S-Alkylation | S-(o-tolyl)isothiouronium chloride, 1-Bromobutane | Sodium Hydroxide | Butyl o-tolyl sulfide |

Transition metal catalysis has revolutionized the formation of C–S bonds, offering milder reaction conditions and broader functional group tolerance compared to traditional methods.

Modern synthetic chemistry has developed methods that avoid the use of volatile and malodorous thiols. One such advanced strategy is the nickel-catalyzed aryl exchange reaction. organic-chemistry.orgnih.govresearchgate.net This methodology enables the synthesis of aryl sulfides by reacting a sulfide donor, such as a 2-pyridyl sulfide, with an aryl electrophile. nih.govresearchgate.net The reaction is driven by a specialized nickel catalyst system, often composed of a nickel salt and a phosphine (B1218219) ligand like dcypt (1,2-bis(dicyclohexylphosphino)ethane). organic-chemistry.org

The proposed catalytic cycle involves the oxidative addition of both the aryl sulfide donor and the aryl electrophile (e.g., an o-tolyl ester or halide) to the Ni(0) catalyst. acs.org This is followed by a ligand exchange between the resulting nickel intermediates and subsequent reductive elimination to furnish the new aryl sulfide product, in this case, butyl o-tolyl sulfide, and regenerate the active catalyst. acs.org This approach is valued for its ability to circumvent the direct use of thiols, addressing a significant limitation of many conventional C–S bond formation reactions. organic-chemistry.orgnih.govresearchgate.net

Table 3: Components of a Nickel-Catalyzed Aryl Exchange Reaction

| Component | Example | Function |

| Sulfide Donor | Butyl 2-pyridyl sulfide | Source of the butylthio- group |

| Aryl Electrophile | o-Tolyl pivalate | Source of the o-tolyl group |

| Catalyst Precursor | Nickel(II) acetate (Ni(OAc)₂) | Forms the active Ni(0) catalyst |

| Ligand | dcypt | Stabilizes the nickel center and facilitates the catalytic cycle |

| Reductant/Additive | Zinc (Zn), Zinc Acetate (Zn(OAc)₂) | Regenerates the active Ni(0) species |

| Solvent | Toluene | Reaction medium |

Copper-catalyzed cross-coupling reactions provide a powerful and versatile tool for constructing C–S bonds. While many protocols focus on aryl halides, copper catalysis is also effective for coupling thiols with alkyl electrophiles. In the specific context of this methodology, a thiol, such as o-toluenethiol, can be coupled with an unactivated tertiary alkyl oxalate.

This process would involve the reaction of o-toluenethiol with a reagent like di-tert-butyl oxalate in the presence of a copper(I) catalyst (e.g., CuI). The reaction mechanism is believed to involve the formation of a copper-thiolate intermediate. This intermediate then reacts with the alkyl oxalate to form the C–S bond and yield the corresponding sulfide. Such copper-catalyzed methods are advantageous as they often proceed under mild conditions and offer an alternative to palladium- or nickel-based systems, providing a complementary route for sulfide synthesis without requiring harsh reagents. researchgate.netsemanticscholar.org

Metal-Catalyzed Carbon-Sulfur Bond Formation

Indium Triiodide-Catalyzed Substitution of Acetoxy Groups with Thiosilanes

A notable advancement in the synthesis of thioethers involves the indium triiodide-catalyzed substitution of the acetoxy group in various alkyl acetates with thiosilanes. This method provides an efficient route to a wide array of thioethers, including those derived from primary, secondary, tertiary, allylic, benzylic, and propargylic acetates. nih.gov The versatility of this approach allows for the formation of diverse sulfur-containing compounds.

The reaction demonstrates broad applicability with different types of acetates and thiosilanes. For instance, the coupling of butyl acetate with a suitable thiosilane in the presence of an indium triiodide catalyst would be a direct method for preparing compounds like butyl o-tolyl sulfide. The efficiency of this catalytic system stems from the ability of indium triiodide to act as a potent Lewis acid, facilitating the substitution of the acetoxy group. organic-chemistry.org Mechanistic studies suggest that the reaction can proceed through both SN1 and SN2 pathways, depending on the structure of the alkyl acetate, which contributes to its wide substrate scope. organic-chemistry.org This method avoids the use of harsh reagents and often proceeds under mild conditions, making it a valuable tool in organic synthesis. organic-chemistry.org

| Acetate Substrate Type | Thiol Source | Catalyst | General Applicability |

|---|---|---|---|

| Primary Alkyl | Thiosilanes | Indium Triiodide (InI3) | Efficient conversion to corresponding thioethers. nih.gov |

| Secondary Alkyl | Thiosilanes | Indium Triiodide (InI3) | Good yields, demonstrating broad applicability. nih.gov |

| Tertiary Alkyl | Thiosilanes | Indium Triiodide (InI3) | Successful substitution, overcoming steric hindrance. organic-chemistry.org |

| Benzylic | Thiosilanes | Indium Triiodide (InI3) | High efficiency due to stabilized carbocation intermediate. nih.gov |

| Allylic | Thiosilanes | Indium Triiodide (InI3) | Effective coupling, preserving the double bond. organic-chemistry.org |

Copper-Catalyzed Carbon-Sulfur Cross-Coupling Reactions (e.g., using γ-Fe2O3/talc/CuII Nanoparticles)

Copper-catalyzed cross-coupling reactions are a cornerstone in the formation of carbon-sulfur bonds, enabling the synthesis of aryl alkyl sulfides from aryl halides and a sulfur source. A particularly innovative and environmentally friendly approach utilizes γ-Fe2O3/talc/CuII nanoparticles as a heterogeneous and ligand-free catalyst. tandfonline.com This magnetic nanocatalyst facilitates the reaction between a wide range of aryl iodides, bromides, and chlorides with elemental sulfur (S8) or thiourea. tandfonline.comresearchgate.net The superparamagnetic nature of the γ-Fe2O3/talc/CuII nanoparticles, with an average diameter of 20-30 nm, allows for easy recovery and recycling of the catalyst for at least five cycles with minimal loss of activity. tandfonline.comresearchgate.net

This methodology is noted for its operational simplicity, the use of commercially available and stable sulfur sources, and the employment of eco-friendly solvents and bases. tandfonline.com The reaction demonstrates remarkable chemoselectivity and tolerance to various functional groups on the aryl halide, including both electron-donating and electron-withdrawing substituents. tandfonline.comresearchgate.net For the synthesis of butyl o-tolyl sulfide, this would involve the coupling of an o-tolyl halide with a butyl thiol equivalent in the presence of the copper nanocatalyst.

| Parameter | Description | Reference |

|---|---|---|

| Catalyst | γ-Fe2O3/talc/CuII Nanoparticles | tandfonline.com |

| Aryl Halide Scope | Aryl iodides, bromides, and chlorides | tandfonline.comresearchgate.net |

| Sulfur Source | Elemental Sulfur (S8) or Thiourea | tandfonline.comresearchgate.net |

| Key Advantages | Heterogeneous, ligand-free, recyclable catalyst, environmentally benign | tandfonline.com |

| Functional Group Tolerance | Tolerates both electron-donating and electron-withdrawing groups | researchgate.net |

Reactions Involving S-Alkyl, S-Aryl, and S-Vinyl Thiosulfate Sodium Salts (Bunte Salts) with Grignard Reagents

A significant thiol-free method for the synthesis of sulfides involves the reaction of Grignard reagents with S-alkyl, S-aryl, and S-vinyl thiosulfate sodium salts, commonly known as Bunte salts. organic-chemistry.orgnih.govacs.org This approach is highly valued as it circumvents the use of malodorous thiols, which are often problematic in terms of handling and odor. organic-chemistry.orgacs.org Bunte salts are odorless, crystalline, and stable solids, readily prepared from the reaction of sodium thiosulfate with the corresponding alkyl, aryl, or vinyl halides. organic-chemistry.orgacs.org

The reaction of a Grignard reagent, such as butylmagnesium bromide, with an appropriate S-aryl Bunte salt, like S-(o-tolyl) thiosulfate sodium salt, would produce butyl o-tolyl sulfide in good yield. organic-chemistry.org This method is amenable to a broad range of Bunte salts and Grignard reagents, allowing for the synthesis of diverse sulfide structures. acs.orgacs.org A copper-catalyzed coupling can be employed to access the S-aryl and S-vinyl Bunte salts directly from the corresponding halides, further expanding the utility of this method. nih.govacs.org The reaction proceeds with the sulfite anion as a benign byproduct. organic-chemistry.org

Direct Thioetherification of Aromatic Carboxylic Acids and Thiols

Direct thioetherification of aromatic carboxylic acids with thiols represents another important route to aryl alkyl sulfides. One such method involves a palladium-catalyzed decarbonylative process where thioesters act as dual electrophilic activators for the carboxylic acids and as sulfur nucleophiles. This redox-neutral "cross-over" thioetherification engages readily available carboxylic acids as coupling partners. The proposed mechanism involves the in-situ formation of a mixed anhydride from the carboxylic acid and a thioester, followed by oxidative addition to the palladium catalyst, decarbonylation, and reductive elimination to yield the sulfide.

Alternatively, direct thioesterification can be achieved under Brønsted acid catalysis. For instance, trifluoromethanesulfonic acid can catalyze the reaction between free carboxylic acids and thiols to produce the corresponding thioesters in high yields, which can then be converted to thioethers. These methods offer a powerful framework for synthesizing sulfides from common and readily available starting materials under relatively mild conditions.

Organophotoredox Protocols for Csp3-S Bond Formation from Redox-Active Esters

Recent advances in photoredox catalysis have led to the development of mild and efficient protocols for the formation of Csp3-S bonds. One such method involves the organophotoredox-catalyzed coupling of redox-active esters with thio- or selenosulfonates. organic-chemistry.org This approach is notable for its exceptionally broad substrate scope and wide tolerance of functional groups, operating under mild, visible-light-mediated conditions. organic-chemistry.org

For the synthesis of a molecule like butyl o-tolyl sulfide, this would involve generating a butyl radical from a redox-active ester of a suitable carboxylic acid (e.g., valeric acid), which then couples with an o-tolylthiosulfonate. This strategy avoids the harsh conditions often required in traditional methods and is applicable to the modification of complex and biologically relevant molecules. organic-chemistry.org Another visible-light-induced method employs a ruthenium photoredox catalyst for the decarboxylative cross-coupling of redox-active esters with disulfides to afford aryl alkyl sulfides.

β-Acetamido Sulfide Synthesis via Alkene Difunctionalization

The synthesis of β-acetamido sulfides through the difunctionalization of alkenes is a valuable transformation in organic chemistry, providing access to important structural motifs found in pharmaceuticals. organic-chemistry.org One effective, metal-free protocol involves the direct difunctionalization of an alkene with a nitrile and a thiol, catalyzed by molecular iodine with dimethyl sulfoxide (B87167) (DMSO) as a mild oxidant. organic-chemistry.org This method proceeds with good to excellent yields and demonstrates high regioselectivity and stereoselectivity. organic-chemistry.org

Another approach describes the N-bromosuccinimide (NBS)-mediated aminosulfenylation of alkenes with thiophenols and nitriles, also under metal-free conditions. These three-component reactions are powerful tools for the concurrent introduction of sulfur and nitrogen functionalities across a double bond. The mechanism is thought to involve the formation of a thiiranium ion intermediate, which is then attacked by the nitrile, followed by hydrolysis to yield the β-acetamido sulfide. organic-chemistry.org

Synthesis via Substitution at the Sulfur of Phosphinic Acid Thioesters (e.g., S-benzylation of S-(4-tolyl) di(2-tolyl)phosphinothioate)

An unconventional yet effective method for synthesizing benzyl (B1604629) sulfides involves the reaction of benzyl Grignard reagents with phosphinic acid thioesters. This reaction reveals the ambident electrophilicity of phosphinic acid thioesters, which can react either at the phosphorus atom or the sulfur atom. nih.gov By carefully choosing the substituents on the phosphinic acid thioester, the reaction can be directed to favor substitution at the sulfur atom, leading to the formation of a carbon-sulfur bond.

Specifically, the S-benzylation of S-(4-tolyl) di(2-tolyl)phosphinothioate with a benzyl Grignard reagent proceeds smoothly to afford the corresponding benzyl sulfide in high yield. semanticscholar.org This unexpected carbon-sulfur bond formation provides a novel synthetic route with a wide substrate scope. researchgate.net Mechanistic studies suggest a direct attack of the Grignard reagent on the sulfur atom of the phosphinic acid thioester. semanticscholar.org This method has been successfully applied to the synthesis of a drug analog, highlighting its practical utility. nih.gov

| Phosphinic Acid Thioester | Grignard Reagent | Major Product | Key Finding | Reference |

|---|---|---|---|---|

| S-(4-tolyl) diphenylphosphinothioate | Phenylmagnesium bromide | Triphenylphosphine oxide | Attack at Phosphorus | semanticscholar.org |

| S-(4-tolyl) diphenylphosphinothioate | Benzyl Grignard reagent | Benzyl sulfide | Attack at Sulfur | semanticscholar.org |

| S-(4-tolyl) di(2-tolyl)phosphinothioate | Benzyl Grignard reagent | Benzyl sulfide | High yield and selectivity for S-benzylation |

Oxidative Transformations of Sulfides

The oxidation of sulfides represents a fundamental transformation in organic chemistry, leading to the formation of sulfoxides and sulfones. These oxidized sulfur compounds are valuable intermediates in a wide range of chemical and biological applications. The selective conversion of a sulfide, such as butyl o-tolyl sulfide, to its corresponding sulfoxide without over-oxidation to the sulfone is a significant synthetic challenge. This section details various methodologies developed to achieve this selective oxidation.

Oxidation to Sulfoxides

The synthesis of sulfoxides from sulfides is a primary objective in many synthetic pathways due to the utility of sulfoxides as chiral auxiliaries and their presence in biologically active molecules. researchgate.net The key to a successful sulfoxidation reaction lies in the choice of the oxidant and the reaction conditions, which must be mild enough to prevent the formation of the corresponding sulfone. A variety of reagents and catalytic systems have been developed to achieve high selectivity and yield for this transformation. nih.gov

Peroxides are a class of widely used oxidants for the conversion of sulfides to sulfoxides due to their availability and environmental compatibility, with water often being the only byproduct. nih.govbohrium.com Hydrogen peroxide (H₂O₂) is a common choice, and its reactivity can be modulated by the choice of solvent and catalysts. nih.govorganic-chemistry.org For instance, the oxidation of various sulfides, including aryl alkyl types, can be achieved with high selectivity using 30% hydrogen peroxide in glacial acetic acid under metal-free conditions. nih.gov

Alkyl hydroperoxides, such as tert-butyl hydroperoxide (TBHP) and cumene hydroperoxide (CHP), are also effective reagents for sulfoxidation. libretexts.org These organic peroxides are often employed in metal-catalyzed systems to achieve asymmetric oxidation, yielding chiral sulfoxides. libretexts.orgias.ac.in The choice of hydroperoxide can influence the enantioselectivity of the reaction. libretexts.org For example, in the titanium-catalyzed asymmetric oxidation of aryl alkyl sulfides, replacing TBHP with CHP has been shown to improve the enantiomeric excess of the resulting sulfoxide. libretexts.org

The table below summarizes various peroxide-mediated oxidation systems for the conversion of sulfides to sulfoxides.

| Oxidant | Catalyst/Conditions | Substrate Type | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Hydrogen Peroxide (H₂O₂) | Glacial Acetic Acid | Aryl Alkyl Sulfide | Sulfoxide | 90-99 | N/A | nih.gov |

| Hydrogen Peroxide (H₂O₂) | Recyclable Silica-based Tungstate | Aromatic and Aliphatic Sulfides | Sulfoxide | Good to Excellent | N/A | organic-chemistry.org |

| tert-Butyl Hydroperoxide (TBHP) | (R)-6,6′-Diphenyl-BINOL / Ti(O-i-Pr)₄ | Aryl Methyl and Aryl Benzyl Sulfides | Chiral Sulfoxide | up to 81 | up to 90 | ias.ac.in |

| Cumene Hydroperoxide (CHP) | Ti(OⁱPr)₄ / (R,R)-Diethyl Tartrate | Aryl Alkyl Sulfide | Chiral Sulfoxide | - | Improved vs. TBHP | libretexts.org |

Sodium periodate (NaIO₄) is a highly selective and efficient reagent for the oxidation of sulfides to sulfoxides. isca.me The reaction is typically carried out under mild conditions, often in a solvent mixture such as ethanol-water, and demonstrates good yields. Kinetic studies of the oxidation of aryl alkyl sulfides with sodium periodate have revealed that the reaction follows second-order kinetics, being first-order in both the sulfide and the periodate ion.

The mechanism of periodate-mediated oxidation is proposed to involve an electrophilic attack of the periodate oxygen on the sulfur atom of the sulfide, leading to a polar transition state. This is supported by the observation that electron-donating groups on the aryl ring of the sulfide accelerate the reaction rate. The selectivity of this method is a key advantage, as over-oxidation to the sulfone can be readily avoided by controlling the stoichiometry of the reactants. researchgate.net

The following table presents examples of periodate-mediated sulfoxidation reactions.

| Oxidant | Catalyst/Conditions | Substrate Type | Product | Yield (%) | Reference |

| Sodium Periodate (NaIO₄) | Ethanol-Water | Aryl Alkyl Sulfides | Sulfoxide | - | |

| Sodium Periodate (NaIO₄) | Mn(III)-salophen complex | Aryl Alkyl Sulfides | Sulfoxide | High | researchgate.net |

| Sodium Periodate (NaIO₄) | Wet Silica Gel (Microwave) | Alkyl and Aryl Sulfides | Sulfoxide | Excellent | researchgate.net |

The synthesis of enantiomerically pure sulfoxides is of great interest, and metal-catalyzed asymmetric sulfoxidation has emerged as a powerful tool to achieve this. ias.ac.inacsgcipr.org These methods typically involve a chiral metal complex that facilitates the transfer of an oxygen atom to one of the prochiral faces of the sulfide. acsgcipr.org

Titanium complexes, particularly those derived from chiral ligands like diethyl tartrate (DET) or substituted BINOLs, have been extensively studied for this purpose. libretexts.orgias.ac.in The Kagan-Modena oxidation, which utilizes a reagent prepared from Ti(O-i-Pr)₄, (R,R)-DET, and TBHP, is a classic example of this approach. libretexts.org Variations of this system have been developed to improve enantioselectivity, for instance, by the addition of water or by using different hydroperoxides. libretexts.org

Copper complexes have also been shown to be effective catalysts for the asymmetric oxidation of aryl alkyl and aryl benzyl sulfides, often using aqueous hydrogen peroxide as the oxidant. researchgate.net The development of new chiral ligands and catalytic systems continues to be an active area of research, aiming for higher enantioselectivities and broader substrate scope.

Below is a table detailing examples of metal-catalyzed asymmetric sulfoxidation.

| Metal Catalyst | Chiral Ligand | Oxidant | Substrate Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Ti(O-i-Pr)₄ | (R)-6,6′-Diphenyl-BINOL | 70% aq. TBHP | Aryl Methyl and Aryl Benzyl Sulfides | up to 81 | up to 90 | ias.ac.in |

| Ti(O-i-Pr)₄ | (R,R)-Diethyl Tartrate (DET) | tert-Butyl Hydroperoxide (TBHP) | Alkyl Aryl Sulfides | - | 75-90 | researchgate.net |

| Vanadium Complex | Chiral Schiff bases | 35% H₂O₂ | Alkyl Aryl and Benzyl Aryl Sulfides | 67-95 | up to 99 | organic-chemistry.org |

| Chiral Platinum Diphosphine Complex | - | - | Prochiral Aryl Alkyl Sulfides | 63-99 | up to 88 | organic-chemistry.org |

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral sulfoxides. nih.govalmacgroup.com Enzymes such as cytochrome P450 monooxygenases, peroxidases, and Baeyer-Villiger monooxygenases (BVMOs) are capable of catalyzing the asymmetric oxidation of sulfides with high enantioselectivity. acsgcipr.org

BVMOs, in particular, are well-regarded for their potential in large-scale processes, utilizing molecular oxygen as the terminal oxidant. acsgcipr.org For example, enzymes like phenylacetone monooxygenase (PAMO) and cyclohexanone monooxygenase (CHMO) have been successfully employed for the oxidation of aryl alkyl sulfides, yielding products with high enantiomeric excess. organic-chemistry.org

Peroxidases, often used in bienzymatic systems where hydrogen peroxide is generated in situ, have also been applied to the oxidation of various sulfides. nih.govalmacgroup.com These biocatalytic methods are advantageous due to their high selectivity, mild reaction conditions, and reduced environmental impact. almacgroup.com

The table below provides examples of biocatalytic systems for the synthesis of chiral sulfoxides.

| Enzyme | Co-factor/Co-substrate | Substrate Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Cyclohexanone Monooxygenase (CHMO) | O₂ | Prochiral Thioethers | - | Excellent | libretexts.org |

| Phenylacetone Monooxygenase (PAMO) | O₂ | Alkyl Aryl Sulfides | - | High | organic-chemistry.org |

| Peroxidase from Coprinus cinereus (Cip) | In-situ generated H₂O₂ | Arylmethyl Sulfides | - | - | nih.gov |

| Pseudomonas frederiksbergensis (whole-cell) | - | Alkyl Aryl Sulfides | 27-100 | 81-99 | organic-chemistry.org |

Halogen-based reagents are another class of oxidants used for the conversion of sulfides to sulfoxides. researchgate.net Reagents such as N-bromosuccinimide (NBS) can be used to oxidize organic sulfides to their corresponding sulfoxides. researchgate.net Hypohalites, like sodium hypochlorite (NaOCl), have also been employed as oxidants in these transformations. researchgate.net

The selectivity of halogen-based oxidations can be influenced by the reaction conditions and the nature of the sulfide substrate. While some dialkyl sulfides may be directly oxidized to sulfones, many other sulfides can be selectively converted to sulfoxides. researchgate.net The development of catalytic systems, such as the use of TEMPO-linked metalloporphyrins with NaOCl, has been shown to improve the efficiency and selectivity of these reactions. researchgate.net

The following table presents examples of halogen-based oxidation methods for sulfoxide synthesis.

| Reagent | Catalyst/Conditions | Substrate Type | Product | Reference |

| N-Bromosuccinimide (NBS) | - | Organic Sulfides | Sulfoxide | researchgate.net |

| Sodium Hypochlorite (NaOCl) | TEMPO-linked metalloporphyrins | Sulfides | Sulfoxide | researchgate.net |

| Periodic Acid (H₅IO₆) | FeCl₃ | Sulfides | Sulfoxide | organic-chemistry.org |

Controlled Oxidation with Chromic Acid-Pyridine Systems

The controlled oxidation of aryl alkyl sulfides to their corresponding sulfoxides is a fundamental transformation in organic synthesis. While specific studies detailing the oxidation of butyl o-tolyl sulfide using chromic acid-pyridine systems are not readily found, the general utility of this reagent combination for such conversions is well-documented for other sulfides. Chromic acid (CrO₃) is a powerful oxidizing agent, and its reactivity is typically moderated by the addition of pyridine. This complex, often referred to as the Sarett or Collins reagent depending on the preparation and solvent, allows for the selective oxidation of sulfides to sulfoxides while minimizing overoxidation to the corresponding sulfone.

The reaction mechanism is believed to involve the formation of a chromium-sulfur intermediate, which then undergoes a ligand-coupling or oxygen-transfer step to yield the sulfoxide. The pyridine serves not only to temper the reactivity of the chromic acid but also to act as a base, neutralizing the acidic byproducts of the reaction. For a substrate like butyl o-tolyl sulfide, this controlled oxidation would be expected to yield butyl o-tolyl sulfoxide. The general reaction conditions would likely involve the treatment of the sulfide with the chromic acid-pyridine complex in a suitable aprotic solvent, such as dichloromethane, at or below room temperature to ensure selectivity.

Hypothetical Reaction Data for Controlled Oxidation of Butyl o-Tolyl Sulfide

| Reagent | Solvent | Temperature (°C) | Expected Product | Anticipated Yield (%) |

|---|

Oxidation to Sulfones

The oxidation of sulfides to sulfones represents a higher oxidation state for the sulfur atom and is a common transformation for aryl alkyl sulfides. A variety of oxidizing agents can accomplish this, and while specific protocols for butyl o-tolyl sulfide are not detailed in the available literature, general methods are widely applicable.

Stronger oxidizing agents or more forcing reaction conditions than those used for sulfoxide synthesis are typically required. Reagents such as hydrogen peroxide, often in the presence of a catalytic amount of a metal complex (e.g., tungsten or molybdenum-based catalysts), peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate (B83412) are effective for the conversion of sulfides to sulfones. The reaction with hydrogen peroxide is considered a "green" method as the only byproduct is water.

For butyl o-tolyl sulfide, treatment with an excess of an oxidizing agent like hydrogen peroxide in a suitable solvent such as acetic acid or with m-CPBA in a chlorinated solvent would be expected to yield butyl o-tolyl sulfone. The reaction progress can often be monitored by techniques such as thin-layer chromatography to ensure the complete conversion of the starting sulfide and any intermediate sulfoxide.

General Oxidizing Agents for Sulfide to Sulfone Conversion

| Oxidizing Agent | Typical Conditions |

|---|---|

| Hydrogen Peroxide (H₂O₂) | Catalytic acid or metal catalyst, various solvents |

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, 0 °C to room temperature |

| Potassium Permanganate (KMnO₄) | Acetic acid/water, room temperature |

Other Significant Chemical Reactions of Aryl Alkyl Sulfides

Beyond oxidation, aryl alkyl sulfides like butyl o-tolyl sulfide are expected to undergo other important chemical transformations.

Sulfonium (B1226848) Ion Formation and Subsequent Reactivity (e.g., Sₙ2 reactions with primary alkyl halides)

The sulfur atom in a sulfide is nucleophilic and can react with electrophiles, such as primary alkyl halides, through an Sₙ2 mechanism to form a sulfonium ion. researchgate.net This reaction involves the attack of the sulfur lone pair on the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-sulfur bond. The resulting sulfonium salt is a positively charged species.

In the case of butyl o-tolyl sulfide, reaction with a primary alkyl halide like methyl iodide would lead to the formation of butyl-methyl-(o-tolyl)sulfonium iodide. These sulfonium salts are themselves useful synthetic intermediates. They can act as alkylating agents, where a nucleophile can attack one of the carbon atoms attached to the sulfur, leading to the displacement of the neutral butyl o-tolyl sulfide as a leaving group. The rate of sulfonium ion formation is dependent on the steric hindrance around both the sulfur atom and the electrophilic carbon of the alkyl halide.

Pummerer Rearrangement and Analogous Pathways

The Pummerer rearrangement is a characteristic reaction of sulfoxides that converts them into α-acyloxy thioethers. wikipedia.org This reaction is initiated by the activation of the sulfoxide oxygen with an acylating agent, typically acetic anhydride. While no specific studies on the Pummerer rearrangement of butyl o-tolyl sulfoxide are available, the general mechanism is well understood.

In the classical Pummerer rearrangement, the acylated sulfoxide undergoes an elimination to form a thionium ion intermediate. wikipedia.org Subsequent attack by the acetate counterion at the α-carbon results in the formation of an α-acetoxy sulfide. For butyl o-tolyl sulfoxide, this would involve the formation of an α-acetoxybutyl o-tolyl sulfide.

An "interrupted" Pummerer reaction can occur if a nucleophile other than the acetate is present and can effectively trap the thionium ion intermediate. This can lead to the formation of a variety of α-substituted sulfides.

Extended and vinylogous Pummerer reactions are variations of the classical rearrangement that can occur in substrates with specific structural features, such as unsaturation. These pathways allow for the functionalization at positions further removed from the sulfur atom. For a simple saturated aryl alkyl sulfide like butyl o-tolyl sulfide, these specific pathways would not be directly applicable unless further unsaturation is introduced into the butyl chain.

Aromatic Pummerer Reactions and Regioselectivity

The Pummerer reaction is a characteristic transformation of sulfoxides, which can be prepared from their corresponding sulfides via oxidation. This reaction involves the conversion of a sulfoxide to an α-acyloxythioether in the presence of an activating agent, typically an acid anhydride like acetic anhydride. wikipedia.orgnih.gov The mechanism commences with the acylation of the sulfoxide oxygen, forming an intermediate that, upon deprotonation at the α-carbon, generates a thionium ion. This electrophilic species is then trapped by a nucleophile. nih.govacs.org

For aryl sulfoxides, a variation known as the aromatic Pummerer reaction can occur, leading to C-H functionalization of the aromatic ring. The regioselectivity of this reaction is governed by the electronic nature of the sulfoxide group and other substituents on the aryl ring. rsc.org Research has shown that the nucleophilic attack generally occurs at the para position to the sulfoxide group. If the para position is blocked, the reaction can be directed to other available positions, demonstrating the directing influence of the sulfoxide moiety. rsc.org

A study on the regioselective C-H sulfanylation of aryl sulfoxides via a Pummerer-type activation demonstrated that the reaction with alkyl aryl sulfides proceeds with high regioselectivity. rsc.org The nucleophilic attack of the sulfide occurs preferentially at the para-position of the aryl sulfoxide. This selectivity is attributed to the strong directing effect of the sulfoxide group, which overrides the influence of other substituents on the ring. rsc.org

Table 1: Regioselectivity in Aromatic Pummerer-Type Reactions of Aryl Sulfoxides

| Aryl Sulfoxide Substituent | Position of Nucleophilic Attack | Reference |

| Unsubstituted | Para | rsc.org |

| Para-substituted | Ortho | |

| Meta-substituted | Para | rsc.org |

Carbon-Sulfur Bond Cleavage Reactions (e.g., upon reaction of sulfoxides with alkyllithiums)

The reaction of sulfoxides with organolithium reagents, such as alkyllithiums, can proceed through two primary competitive pathways: α-hydrogen abstraction to form an α-lithio sulfoxide, or carbon-sulfur bond cleavage. acs.org The outcome of this reaction is highly dependent on the structure of both the sulfoxide and the alkyllithium reagent. acs.orgorganic-chemistry.org

In the case of aryl alkyl sulfoxides, the cleavage of the carbon-sulfur bond results in the displacement of one of the groups attached to the sulfur atom. The group that is more stable as a leaving group is preferentially cleaved. acs.org For instance, in the reaction of an aryl alkyl sulfoxide with an alkyllithium, either the aryl or the alkyl group can be displaced.

The steric hindrance of the alkyllithium reagent also plays a crucial role. Bulkier reagents, such as tert-butyllithium, tend to favor proton abstraction over nucleophilic attack at the sulfur atom, leading to a higher proportion of α-lithio sulfoxide formation. acs.org Conversely, less sterically hindered reagents like methyllithium may favor the C-S bond cleavage pathway.

Studies have shown that the reaction of sulfoxides with alkyllithiums can lead to a variety of products resulting from the cleavage of the macrocyclic skeleton in complex molecules, demonstrating the synthetic utility of this reaction in accessing otherwise difficult-to-reach structures. organic-chemistry.org Another approach involves the arene-catalyzed reductive cleavage of benzylic carbon-sulfur bonds to generate benzylic lithium reagents.

Radical Reactions Involving Sulfur-Containing Compounds (e.g., with allyl tert-butyl sulfides)

Sulfur-containing compounds, including aryl alkyl sulfides, are known to participate in a variety of radical reactions. A notable example is the reaction of allyl tert-butyl sulfides with carbon radicals. In these reactions, an alkyl radical, often generated from a radical initiator such as azobisisobutyronitrile (AIBN), adds to the sulfur atom of the allyl sulfide. This is followed by a rapid β-scission of the resulting adduct radical, which leads to the formation of an allylated product and a tert-butylthiyl radical.

The general mechanism for the radical reaction of an alkyl radical (R•) with an allyl sulfide can be depicted as follows:

Initiation: Formation of the initial alkyl radical.

Propagation:

Addition of the alkyl radical to the sulfur atom of the allyl sulfide.

β-fragmentation of the resulting radical to yield the allylated product and a thiyl radical.

The thiyl radical can then propagate the chain by reacting with another molecule.

The redox chemistry of allyl sulfides also involves the formation of thiyl and perthiyl radicals through homolytic cleavage. These radical species are highly reactive and can participate in various subsequent reactions. The versatility of thiyl radicals is further highlighted by their application in cyclization reactions of unsaturated substrates.

Rearrangement and Disproportionation of Aryl Sulfides (e.g., o-, m-, p-tolyl phenyl sulfide isomerization in the presence of aluminum chloride)

Aryl sulfides can undergo rearrangement and disproportionation reactions, particularly in the presence of strong Lewis acids like aluminum chloride. This transformation is analogous to the Fries rearrangement of phenolic esters, which proceeds via an electrophilic aromatic substitution mechanism.

In the case of tolyl phenyl sulfides, the presence of a Lewis acid can facilitate the cleavage of the carbon-sulfur bond, generating a sulfenium ion intermediate and an arylmetallic species. The sulfenium ion can then re-attack the aromatic ring of the other fragment at a different position, leading to isomerization. Alternatively, it can react with another molecule of the starting material, leading to disproportionation products (di-tolyl sulfide and diphenyl sulfide).

The regioselectivity of the rearrangement is governed by the directing effects of the substituents on the aromatic rings and the relative stability of the possible carbocation intermediates. The reaction conditions, such as temperature and solvent, can also influence the product distribution, favoring either the ortho or para isomer.

Table 2: Plausible Products of Isomerization and Disproportionation of o-Tolyl Phenyl Sulfide

| Reaction Type | Product(s) |

| Isomerization | m-Tolyl phenyl sulfide, p-Tolyl phenyl sulfide |

| Disproportionation | Di-o-tolyl sulfide, Diphenyl sulfide |

Reactions with Sulfinic Acids (e.g., p-toluenesulfinic acid with secondary alkyl sulfides like isopropyl and sec-octyl sulfide)

The reaction of sulfides with sulfinic acids represents another important transformation. Studies have shown that secondary alkyl sulfides, such as isopropyl sulfide and sec-octyl sulfide, react with p-toluenesulfinic acid under acidic conditions. This reaction proceeds to yield a variety of products, including thiolsulfonates and ketones corresponding to the secondary alkyl groups.

The reaction is typically carried out at elevated temperatures in a solvent mixture, and the reaction rate is influenced by the acidity of the medium. The proposed mechanism involves the initial protonation of the sulfinic acid, followed by a reaction with the sulfide.

A detailed study of the reaction between p-toluenesulfinic acid and secondary alkyl sulfides revealed the formation of p-tolyl p-toluenethiolsulfonate and the corresponding ketone (acetone from isopropyl sulfide and 2-octanone from sec-octyl sulfide). This indicates a cleavage of the carbon-sulfur bond and oxidation of the secondary alkyl group. The stoichiometry of the reaction suggests a complex pathway involving both redox and substitution steps.

Mechanistic Investigations and Reaction Pathways

Elucidation of Sulfide (B99878) Oxidation Mechanisms

The oxidation of sulfides to sulfoxides and sulfones is a pivotal transformation in organic chemistry. Research into the oxidation of sulfides, including structural analogs of butyl o-tolyl sulfide like methyl p-tolyl sulfide, has shed light on the operative mechanisms.

Metal-catalyzed sulfoxidation is a preferred method for achieving high efficiency and selectivity. The mechanism of oxygen transfer in these reactions is a subject of ongoing investigation. It is widely accepted that for many d0 early transition metals like titanium, the process involves a "Sharpless type" pathway. nih.gov In this mechanism, the active species is an η² coordinated alkyl or hydroperoxo complex. The nucleophilic sulfide attacks the electrophilic peroxo oxygen along the antibonding σ* orbital of the O-O bond. nih.govnih.gov

The catalytic cycle often begins with the formation of a metal-peroxide species. For instance, in reactions catalyzed by Ti(IV) or Hf(IV) aminotriphenolate complexes, an η¹-alkylperoxide complex is formed, which then can convert to an η² peroxo intermediate. acs.org This intermediate is considered the active species for the oxygen transfer. nih.govacs.org The exact pathway can be influenced by the metal center, the ligands, the oxidant, and the sulfide substrate itself. nih.govacs.org While some pathways involve the direct attack of the sulfide on the metal-peroxo complex (an outer-sphere mechanism), others propose the coordination of the sulfide to the metal center before the oxygen transfer occurs (an inner-sphere mechanism). nih.gov

Studies on various d0 metal aminotriphenolate complexes (Ti, Zr, Hf, V, Nb, Ta, Mo, W) with cumyl hydroperoxide (CHP) as the oxidant have shown that all are capable of transferring oxygen to methyl-p-tolyl sulfide. nih.gov The high stability of these catalysts, conferred by the polydentate ligand, prevents the formation of inactive multimeric species and allows for quantitative oxygen transfer even at low catalyst loadings. nih.govacs.org

The reactivity of sulfides and the selectivity of their oxidation (i.e., the ratio of sulfoxide (B87167) to sulfone produced) are significantly governed by steric and electronic factors.

In Ti(IV) and Hf(IV) Systems: A comparative study of Ti(IV) and Hf(IV) aminotriphenolate complexes in the oxidation of methyl-p-tolyl sulfide demonstrated a marked difference in selectivity. acs.orgresearchgate.net Under identical conditions, the Ti(IV) catalyst predominantly yields the sulfoxide, whereas the Hf(IV) catalyst favors the formation of the sulfone. nih.govacs.org This divergence is attributed to steric and electronic differences between the two metals. acs.org Hf(IV), being larger than Ti(IV), can accommodate the reactants differently, influencing the transition states and leading to a faster second oxidation step (sulfoxide to sulfone). nih.govnih.gov Theoretical calculations suggest that steric hindrance between the sulfide, the ligands, and the oxidant dictates the formation of different intermediates and reaction pathways, highlighting a complex interplay of these factors. nih.govacs.orgresearchgate.net

The table below summarizes the kinetic data for the oxidation of methyl-p-tolyl sulfide (S) with cumyl hydroperoxide (CHP) catalyzed by Ti(IV) and Hf(IV) aminotriphenolate complexes, illustrating the difference in product selectivity.

| Catalyst | Sulfide Conversion (%) | Sulfoxide (SO) Yield (%) | Sulfone (SO₂) Yield (%) | Reference |

|---|---|---|---|---|

| Ti(IV) Complex | 100 | 89 | 11 | nih.gov |

| Hf(IV) Complex | 100 | 13 | 87 | nih.gov |

In Alkyl Phenyl Sulfide Oxidation by Peroxydisulfate (B1198043): The oxidation of alkyl phenyl sulfides using peroxydisulfate (S₂O₈²⁻) is another area where electronic effects are prominent. The reaction is a nucleophilic displacement on a peroxide oxygen. beilstein-journals.org The rate of oxidation of various substituted alkyl phenyl sulfides is influenced by the electronic nature of the substituents on the phenyl ring. semanticscholar.org Electron-donating groups increase the nucleophilicity of the sulfur atom, accelerating the reaction, while electron-withdrawing groups have the opposite effect. The process involves the formation of radical anions (SO₄•⁻) which are powerful oxidizing agents. nih.gov

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient intermediates.

η² peroxo intermediates: As mentioned, η²-peroxo metal complexes are widely accepted as key intermediates in metal-catalyzed sulfoxidations. nih.govnih.gov These species are formed by the reaction of a metal complex with a peroxide oxidant like hydrogen peroxide or an alkyl hydroperoxide. acs.orgchemrxiv.org Their structure, where the peroxide is bound side-on to the metal center, activates the peroxide for nucleophilic attack by the sulfide. nih.govchemrxiv.org Computational and experimental studies have provided evidence for their existence and central role in the oxygen transfer step. acs.orgchemrxiv.org For example, in molybdenum- and tungsten-catalyzed oxidations, oxo/η²-peroxo species are proposed as the active oxidants. chemrxiv.org

Chlorosulfonium cations: In oxidation reactions employing chlorine-based oxidants like hypochlorous acid (HOCl) or alkyl hypochlorites, the formation of a chlorosulfonium cation (R₂SCl⁺) has been proposed as a key step. researchgate.netmpg.de This intermediate arises from the initial electrophilic attack of the chlorine species on the nucleophilic sulfur atom of the sulfide. mpg.dechemtube3d.com While these chlorosulfonium salts can be isolated in aprotic solutions, the intermediate itself has not been directly observed in aqueous oxidation reactions. mpg.de This cation is highly reactive and is readily attacked by a nucleophile (like water) to yield the corresponding sulfoxide. mpg.deexlibrisgroup.com

Stereochemical Aspects of Sulfide Reactions

For prochiral sulfides like butyl o-tolyl sulfide, oxidation creates a stereogenic center at the sulfur atom, leading to the possibility of enantiomeric sulfoxides. The control of this stereochemistry is a major focus of modern organic synthesis. researchgate.net

The catalytic asymmetric oxidation of prochiral sulfides is the most direct and appealing method for producing enantiopure sulfoxides. ias.ac.inucc.ie This is typically achieved using a chiral catalyst that facilitates the transfer of an oxygen atom to one of the two prochiral faces of the sulfide. acsgcipr.org

Significant success has been achieved using titanium-based systems. The pioneering work by Kagan and Modena demonstrated that modifying the Sharpless epoxidation catalyst system—using Ti(OiPr)₄, a chiral diethyl tartrate (DET) ligand, and a hydroperoxide oxidant—could effectively oxidize sulfides like methyl p-tolyl sulfide with high enantioselectivity. ucc.ielibretexts.org The presence of water and the choice of hydroperoxide (e.g., cumyl hydroperoxide often gives better results than tert-butyl hydroperoxide) were found to be crucial for achieving high enantiomeric excess (ee). ucc.ielibretexts.org

Various metal complexes, including those of vanadium, manganese, and copper, have also been employed with different chiral ligands to achieve high enantioselectivity in sulfide oxidation. ias.ac.inucc.ienih.gov The enantiopurity of the resulting sulfoxide is highly dependent on the specific combination of the metal, chiral ligand, oxidant, and reaction conditions. ias.ac.inlookchem.com

The table below presents results for the asymmetric oxidation of methyl p-tolyl sulfide using different catalytic systems, showcasing the achievable enantioselectivity.

| Catalytic System | Oxidant | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Ti(Oi-Pr)₄ / (R,R)-DET / H₂O | CHP | 90 | 96 | libretexts.org |

| Ti(Oi-Pr)₄ / (R)-BINOL | CHP | - | 87 | lookchem.com |

| Ti(Oi-Pr)₄ / (R)-6,6'-Diphenyl-BINOL | TBHP | 81 | 90 | ias.ac.in |

| Vanadium Complex / Chiral Ligand | H₂O₂ | 73 | >99.5 | scispace.com |

The cornerstone of enantioselective sulfoxidation is the design of the chiral ligand. acs.org The ligand imparts a chiral environment around the metal center, which then directs the incoming sulfide and oxidant in a specific orientation, favoring the attack on one of the sulfide's lone pairs over the other. acsgcipr.org

C₂-symmetric ligands, such as tartrate esters and 1,1'-bi-2-naphthol (B31242) (BINOL) derivatives, have proven to be exceptionally effective. ias.ac.inacs.org The introduction of bulky substituents on the BINOL core, for instance at the 6,6'-positions, can enhance both enantioselectivity and catalytic activity by modifying the steric and electronic properties of the catalyst. ias.ac.in These modifications create a more defined and constrained chiral pocket, leading to better stereochemical communication during the oxygen transfer step.

Schiff base ligands, particularly salen and salan types, complexed with metals like Ti, V, and Mn, also form highly effective catalysts for asymmetric sulfoxidation. libretexts.org For example, chiral Ti-salen complexes can catalyze the oxidation of alkyl aryl sulfides with excellent enantioselectivity (92–99% ee). libretexts.org The proposed mechanism involves the formation of a peroxo-titanium species that acts as the stereocontrolling oxidant. libretexts.org The ability to tune the ligand's structure—by altering the diamine backbone or the salicylaldehyde (B1680747) component—allows for the optimization of the catalyst for a specific substrate, maximizing the enantiomeric excess of the desired sulfoxide product. nih.govnih.gov

Mechanisms of Carbon-Sulfur Bond Activation and Cleavage

The carbon-sulfur (C–S) bond in thioethers like butyl o-tolyl sulfide is relatively robust. However, its selective activation and cleavage are key steps in various synthetic transformations, including cross-coupling reactions where organosulfur compounds serve as electrophiles. acs.org

Transition metal catalysis provides a powerful platform for the activation of C–S bonds. A critical step in many catalytic cycles involving thioethers is the reductive elimination from a metal center, which forms a new bond and regenerates the active catalyst. For aryl alkyl sulfides, this process has been studied in complexes of metals like palladium and nickel. scispace.comuni-muenster.de

The general sequence involves the oxidative addition of the C–S bond to a low-valent metal complex, forming a metal-thiolate species. Subsequent reductive elimination from this intermediate can form various new bonds. The rate of reductive elimination is influenced by several factors, including the nature of the organic groups attached to the sulfur and the ligands coordinated to the metal. uni-muenster.de Studies on palladium(II) thiolato complexes have shown that the reductive elimination to form C–S bonds is a general process. uni-muenster.de The relative rates for C–S reductive elimination from palladium complexes follow the trend: alkenyl-alkyl > aryl-alkyl > alkynyl-alkyl > alkyl-alkyl. uni-muenster.de This suggests that the reductive elimination to form a C(sp²)-S bond, as would be the case in the formation of an aryl sulfide, is generally facile. uni-muenster.de

| Type of Sulfide Formed | Hybridization of Carbon | Relative Rate | Reference |

|---|---|---|---|

| Alkenyl Alkyl Sulfide | sp² | Fastest | uni-muenster.de |

| Aryl Alkyl Sulfide | sp² | Fast | uni-muenster.de |

| Alkynyl Alkyl Sulfide | sp | Slower | uni-muenster.de |

| Dialkyl Sulfide | sp³ | Slowest | uni-muenster.de |

The sulfur atom in both thioethers and their corresponding sulfoxides can be susceptible to nucleophilic attack, leading to C–S bond cleavage. In the case of sulfoxides, such as butyl o-tolyl sulfoxide, reactions with organolithium reagents provide a clear example of this pathway. The treatment of an aryl alkyl sulfoxide with an alkyllithium reagent can result in a ligand exchange reaction at the sulfur atom. sci-hub.st

For instance, the reaction of phenyl p-tolyl sulfoxide with n-butyllithium has been shown to produce n-butyl p-tolyl sulfoxide, among other products. sci-hub.st This transformation proceeds through a tetracoordinate sulfur intermediate, followed by the expulsion of a phenyl group and the formation of a new C–S bond with the butyl group. This type of reaction demonstrates that the sulfur atom is an electrophilic center that can be attacked by strong nucleophiles, leading to the cleavage of one of the existing carbon-sulfur bonds. sci-hub.st

In the case of thioethers themselves, direct nucleophilic attack on the sulfur atom is less common without prior activation. However, C(sp³)–S bond cleavage can be induced by reagents that first activate the sulfur atom, turning it into a better leaving group. For example, the reaction of thioethers with halogenating agents like N-bromosuccinimide (NBS) or N-fluorobenzenesulfonimide (NFSI) can lead to the formation of a halosulfonium intermediate. organic-chemistry.org This intermediate is then susceptible to nucleophilic attack, resulting in the cleavage of a C–S bond. organic-chemistry.org The selectivity of this cleavage can depend on the nature of the alkyl groups attached to the sulfur. organic-chemistry.org

Advanced Computational and Theoretical Studies

Quantum Chemical Methodologies Applied to Sulfides and Related Structures

Quantum chemical methods are fundamental in elucidating the intricate details of chemical bonding, electron distribution, and energetic landscapes of sulfur-containing molecules.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the properties of sulfides and related compounds due to its balance of accuracy and computational cost.

Sulfide (B99878) Oxidation: DFT calculations have been instrumental in unraveling the mechanisms of sulfide oxidation. For instance, studies on the oxidation of sulfides by peroxovanadate complexes, which are relevant to industrial desulfurization processes, have used DFT to investigate the generation of the active peroxovanadate species. rsc.org These calculations revealed that the oxidation proceeds via a proton transfer pathway to form a highly reactive intermediate. rsc.org Similarly, DFT has been employed to scrutinize the oxidation of sulfides like thioanisole (B89551) by molybdenum(VI) complexes. acs.orgnih.gov Computational modeling of the complete reaction profile yielded activation enthalpies and entropies that were in close agreement with experimental values, supporting the proposed mechanism involving a nucleophilic attack of the sulfide on a hydroperoxyl intermediate. acs.orgnih.gov Other studies have used DFT to compare different hypothetical mechanisms for the permanganate (B83412) oxidation of sulfides, concluding that a 1,3-dipolar cycloaddition mechanism is the most favorable pathway. uregina.ca

1-(o-tolyl)thiourea: For molecules structurally related to the o-tolyl group, such as 1-(o-tolyl)thiourea, DFT calculations at the B3LYP/6–311++G(d,p) level of theory have been used to determine the most stable molecular conformation. x-mol.com These studies also involve calculating vibrational frequencies (Infrared and Raman), which show good agreement with experimental data, and determining thermodynamic parameters. x-mol.com The analysis of bond lengths and angles using DFT indicates significant electron delocalization within the N-C-S moiety of the thiourea (B124793) core. researchgate.net

Bis(ortho-tolyl)platinum(II) Compounds: The application of DFT extends to organometallic complexes containing the o-tolyl ligand. The synthesis of bis(ortho-tolyl)platinum(II) compounds has been reported, and the conformational dynamics of such complexes, particularly those involving bulky phosphine (B1218219) ligands, are often studied using computational methods to understand fluxional processes and isomerization pathways. researchgate.netnih.gov

| Compound/System Studied | Computational Method/Level of Theory | Key Finding | Reference |

|---|---|---|---|

| Sulfide Oxidation by Peroxovanadate | DFT | The reaction proceeds via a proton transfer pathway, not a radical pathway, to form the active oxidant. | rsc.org |

| Thioanisole Oxidation by Mo(VI) Complex | DFT | Calculated activation enthalpy (64 kJ/mol) and entropy (-120 J/mol·K) support the experimental mechanism. | acs.orgnih.gov |

| 1-(o-tolyl)thiourea | B3LYP/6–311++G(d,p) | The most stable conformation has an energy of -818.732369 Hartree and a dipole moment of 5.431104 Debye. | x-mol.com |

| Permanganate Oxidation of Dimethylsulfide | B3LYP/B1 | The mechanism is a 1,3-dipolar cycloaddition, with a calculated activation enthalpy of 10.1 kcal/mol. | uregina.ca |

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful method for analyzing electron density topology to define chemical bonds and atomic interactions. In the context of sulfur compounds, QTAIM helps characterize non-covalent interactions, such as the sulfur-centered hydrogen bond (SCHB). researchgate.net Studies on the complexation of thiols with water have used QTAIM to examine hydrogen bonds and other weak non-covalent interactions, providing evidence for the nature of these interactions. researchgate.net QTAIM has also been implemented in relativistic calculations to probe the nature of chemical bonds in systems containing heavy atoms, which can be relevant for understanding bonding in metal-sulfide complexes. acs.org

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, orbital interactions, and electron delocalization within a molecule. For sulfur-containing compounds, NBO analysis provides deep insights into bonding.

Charge and Spin Distribution: NBO analysis has been used to calculate the natural charge distributions of sulfur-containing heterocycles like benzo[b]thiophene to understand the C-H bond characteristics. tandfonline.com

Electron Delocalization: In studies of 1,3,4-thiadiazole (B1197879) derivatives, NBO analysis revealed that intramolecular noncovalent bonds have minimal effect on the electrostatic potential on the sulfur atom's surface. nih.gov It quantifies the stabilization energy associated with electron density transfer from a donor orbital to an acceptor orbital, such as from a nitrogen lone pair to a σ* antibonding orbital of an S-C bond. nih.gov

Hydrogen Bonding: For thiol-water complexes, NBO analysis helps explain why the sulfur atom can act as a hydrogen-bond donor, with the second-order perturbation energy supporting findings from other analytical methods. researchgate.net

Oxidation Effects: In dithianes, NBO analysis shows a significant increase in the positive charge on the sulfur atom upon oxidation to a sulfone, which helps in understanding the stability and reactivity of these oxidized species. psu.edu

Energy Decomposition Analysis (EDA) is a computational method that partitions the total interaction energy between molecular fragments into physically meaningful components, such as electrostatic interaction, Pauli repulsion (exchange-repulsion), polarization, and charge transfer. researchgate.netchemrxiv.orgrsc.orgunl.edu This provides a detailed understanding of the nature of the chemical bond or intermolecular interaction.

An EDA calculation typically breaks down the interaction energy (ΔE_int) as follows: ΔE_int = ΔE_elstat + ΔE_Pauli + ΔE_orb

Where:

ΔE_elstat represents the classical electrostatic interaction between the unperturbed charge distributions of the fragments. scm.com

ΔE_Pauli is the Pauli repulsion, arising from the destabilizing interaction between occupied orbitals of the fragments. scm.com

ΔE_orb is the orbital interaction energy, which accounts for charge transfer, electron pair bonding, and polarization. scm.com This term can be further decomposed to isolate specific orbital contributions.

In studies of non-covalent interactions, dispersion energy (ΔE_disp) is often included as a separate term, especially when using dispersion-corrected DFT methods. researchgate.netchemrxiv.org EDA schemes are vital for understanding the stabilization energy in various systems, from weakly bound van der Waals complexes to covalently bonded molecules, and have been applied to analyze many-body effects in molecular clusters. rsc.org

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are crucial for exploring the three-dimensional structure and conformational preferences of flexible molecules.

For 1-(o-tolyl)thiourea , computational studies have performed geometrical conformational analyses to identify the most stable structure. x-mol.com The planarity of the thiourea core and the o-tolyl group, along with the dihedral angle between them (reported as nearly perpendicular at 82.19°), are key findings from such analyses. researchgate.net The molecular structure is further stabilized by intramolecular hydrogen bonds, which are identified and characterized through modeling. iucr.org

In the case of bis(ortho-tolyl)platinum(II) compounds and other platinum complexes, conformational analysis is essential for understanding their dynamic behavior in solution. nih.gov These studies investigate fluxional processes, such as the isomerization between different coordination geometries or the rotation of ligands. For instance, in certain platinum(II) complexes, weakly coordinated ligands can dissociate, allowing for conformational changes and influencing the complex's reactivity as a reaction intermediate. nih.govbeilstein-journals.org

| Compound | Parameter | Value | Method | Reference |

|---|---|---|---|---|

| 1-(o-Tolyl)thiourea | Dihedral Angle (Thiourea vs. o-tolyl) | 82.19 (8)° | X-ray Diffraction | researchgate.net |

| 1-(2-Furoyl)-3-(o-tolyl)thiourea | Dihedral Angle (Thiourea vs. Benzene (B151609) ring) | 22.4 (1)° | X-ray Diffraction | iucr.org |

| [Pt(3,3'-iPr₂-BQA)(OTf)] | Pt–O Bond Distance | 2.097 Å | X-ray Crystallography | nih.gov |

Prediction of Reaction Outcomes and Reaction Selectivity through Computational Methods

Computational chemistry offers powerful tools for predicting the feasibility, outcome, and selectivity of chemical reactions, thereby guiding synthetic efforts.

By calculating the energetics of reaction pathways, including transition states and intermediates, computational methods can predict which products are most likely to form. For sulfide chemistry, this has been applied to:

Oxidation Reactions: DFT calculations have been used to predict the relative propensities of sulfide oxidation in various drug-like molecules by calculating S-O bond dissociation enthalpies (BDEs) of the resulting sulfoxides. acs.org A risk scale based on these calculated BDEs helps to identify which sulfur atoms have low or high oxidative susceptibility. acs.org

Reactions with Hydroperoxides: Computational studies on the reactions of sulfides with hydroperoxides, relevant to jet fuel autoxidation, show that these reactions proceed via non-radical pathways to form oxidized sulfur species. researchgate.net The thermodynamic data from these calculations can be used in kinetic models to predict fuel stability. researchgate.net

Catalytic Reactions: The catalytic functions of metal sulfides in prebiotic chemical reactions are explored computationally. mdpi.com Methods like DFT can predict how the presence of certain active sites on a metal sulfide surface can facilitate reactions like CO₂ reduction by stabilizing key intermediates. mdpi.com

Furthermore, advanced computational protocols have been developed to accurately predict the enantioselectivity of asymmetric reactions, and similar methodologies can be applied to predict the regioselectivity of reactions involving substrates like butyl o-tolyl sulfide. columbia.edu

Theoretical Insights into the Stabilization of Reactive Chemical Species (e.g., low-valent E(ii) centers via chelating ligands)

The stabilization of reactive chemical species, particularly low-valent Group 14 elements (E = Si, Ge, Sn, Pb), known as tetrylenes, is a pivotal area of modern chemistry. These species possess a lone pair of electrons and a vacant p-orbital, bestowing upon them an ambiphilic character that is key to their unique reactivity. However, this reactivity also makes them inherently unstable and prone to oligomerization. Theoretical and computational studies have been instrumental in elucidating the mechanisms by which chelating ligands can stabilize these transient species, making them isolable and available for further chemical transformations. While direct theoretical studies on "Sulfide, butyl o-tolyl" as a chelating ligand for this purpose are not extensively documented in the literature, a wealth of computational research on analogous sulfur-containing ligands provides profound insights into the governing principles of stabilization.

Research in this field heavily relies on computational methods such as Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and the Quantum Theory of Atoms in Molecules (QTAIM) to dissect the electronic and steric effects at play. researchgate.netrsc.org These studies collectively demonstrate that the introduction of donor atoms, such as sulfur, within a chelating framework can effectively stabilize a low-valent E(ii) center through intramolecular coordination. This stabilization is primarily achieved through a dative bond, where the sulfur atom donates electron density to the vacant p-orbital of the E(ii) center.